Cas no 81316-36-1 (Methyl 2-(3-bromophenyl)-2-oxoacetate)

Methyl 2-(3-bromophenyl)-2-oxoacetate structure
81316-36-1 structure
اسم المنتج:Methyl 2-(3-bromophenyl)-2-oxoacetate
كاس عدد:81316-36-1
وسط:C9H7BrO3
ميغاواط:243.054082155228
MDL:MFCD11973930
CID:1081110
PubChem ID:11615668

Methyl 2-(3-bromophenyl)-2-oxoacetate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Methyl 2-(3-bromophenyl)-2-oxoacetate
    • methyl (m-bromophenyl)glyoxylate
    • Methyl 3-bromo-α-oxobenzeneacetate (ACI)
    • 2-(3-Bromophenyl)-2-oxoacetic acid methyl ester
    • Methyl 3-bromobenzoylformate
    • JHRVFNCYNNNVSI-UHFFFAOYSA-N
    • DA-02634
    • SCHEMBL1525400
    • (3-bromo-phenyl)-oxo-acetic Acid Methyl Ester
    • EN300-130964
    • 81316-36-1
    • MFCD11973930
    • DTXSID30469505
    • AKOS022176231
    • CS-0150928
    • AS-63127
    • 3-Bromo-oxo-benzeneacetic acid methyl ester
    • XH1615
    • METHYL2-(3-BROMOPHENYL)-2-OXOACETATE
    • MDL: MFCD11973930
    • نواة داخلي: 1S/C9H7BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5H,1H3
    • مفتاح Inchi: JHRVFNCYNNNVSI-UHFFFAOYSA-N
    • ابتسامات: O=C(C(C1C=C(Br)C=CC=1)=O)OC

حساب السمة

  • نوعية دقيقة: 241.95786g/mol
  • النظائر كتلة واحدة: 241.95786g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 13
  • تدوير ملزمة العد: 3
  • تعقيدات: 215
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 43.4Ų
  • إكسلوغ 3: 2.3

Methyl 2-(3-bromophenyl)-2-oxoacetate الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Enamine
EN300-130964-0.5g
methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95%
0.5g
$188.0 2023-02-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56255-250mg
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95%
250mg
¥716.0 2024-07-18
Enamine
EN300-130964-0.1g
methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95%
0.1g
$84.0 2023-02-15
eNovation Chemicals LLC
Y1200196-25g
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95%
25g
$800 2024-07-23
eNovation Chemicals LLC
D752596-1g
Methyl 2-(3-broMophenyl)-2-oxoacetate
81316-36-1 95+%
1g
$270 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LQ806-250mg
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95+%
250mg
925CNY 2021-05-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M897565-1g
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 ≥95%
1g
1,374.30 2021-05-17
Enamine
EN300-130964-5.0g
methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95%
5.0g
$679.0 2023-02-15
Aaron
AR00GAT4-5g
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95%
5g
$394.00 2025-01-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221568-1g
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 98%
1g
¥2611.00 2024-07-28

Methyl 2-(3-bromophenyl)-2-oxoacetate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
المراجع
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
المراجع
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  rt; 20 min, rt
المراجع
Charge Dispersion and Its Effects on the Reactivity of Thiamin-Derived Breslow Intermediates
Bielecki, Michael; et al, Biochemistry, 2018, 57(26), 3867-3872

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
2.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
المراجع
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

طريقة الإنتاج 5

رد فعل الشرط
1.1 -
2.1 Reagents: Hydrochloric acid
المراجع
Reductive condensation of methyl arylglyoxylates. Direct synthesis of 2,3-bis(carbomethoxy)stilbene oxides and related systems
Muller, A. J.; et al, Journal of Organic Chemistry, 1982, 47(12), 2342-52

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  overnight, reflux
2.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  rt; 20 min, rt
المراجع
Charge Dispersion and Its Effects on the Reactivity of Thiamin-Derived Breslow Intermediates
Bielecki, Michael; et al, Biochemistry, 2018, 57(26), 3867-3872

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
المراجع
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
المراجع
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
المراجع
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Hydrochloric acid
المراجع
Reductive condensation of methyl arylglyoxylates. Direct synthesis of 2,3-bis(carbomethoxy)stilbene oxides and related systems
Muller, A. J.; et al, Journal of Organic Chemistry, 1982, 47(12), 2342-52

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  10 - 20 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  12 h
المراجع
Umpolung Reactivity of Imine Ester: Visible-Light Mediated Transfer Hydrogenation of α-Aryl Imino Esters by Phenylsilane and Water
Wu, Wei; et al, Chemistry - A European Journal, 2022, 28(68),

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  12 h
المراجع
Umpolung Reactivity of Imine Ester: Visible-Light Mediated Transfer Hydrogenation of α-Aryl Imino Esters by Phenylsilane and Water
Wu, Wei; et al, Chemistry - A European Journal, 2022, 28(68),

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Diethyl azodicarboxylate ,  Water Catalysts: Dirhodium tetraacetate Solvents: Toluene ;  1 h, reflux; 3 h, reflux; reflux → rt
المراجع
Facile synthesis of aryl α-keto esters via the reaction of aryldiazoacetate with H2O and DEAD
Guo, Zhenqiu; et al, Synlett, 2006, (15), 2486-2488

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  rt
المراجع
Chiral β-diketonate ligands of 'pseudo planar chiral' topology: enantioselective synthesis and transition metal complexation
Bocknack, Brian M.; et al, Tetrahedron, 2005, 61(26), 6266-6275

طريقة الإنتاج 15

رد فعل الشرط
1.1 Solvents: Dimethyl sulfoxide ;  overnight, 75 °C; 75 °C → rt
1.2 Solvents: Methanol ;  overnight, rt
المراجع
High-Potency Phenylquinoxalinone Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activators
Son, Jung-Ho; et al, Journal of Medicinal Chemistry, 2017, 60(6), 2401-2410

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  rt; 20 h, 110 °C
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
المراجع
Carbene-Catalyzed Enantioselective Aromatic N-Nucleophilic Addition of Heteroarenes to Ketones
Liu, Yonggui; et al, Angewandte Chemie, 2020, 59(1), 442-448

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Sodium bisulfite Solvents: Water ;  2.5 h, rt; rt → 0 °C
1.2 Solvents: Water ;  45 min, 0 °C; 2 h, 0 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 80 °C
2.2 Reagents: Sulfuric acid Solvents: Methanol ;  2 h, reflux
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  rt
المراجع
Chiral β-diketonate ligands of 'pseudo planar chiral' topology: enantioselective synthesis and transition metal complexation
Bocknack, Brian M.; et al, Tetrahedron, 2005, 61(26), 6266-6275

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
المراجع
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Bromine Solvents: 1,4-Dioxane ;  3 h, rt
2.1 Solvents: Dimethyl sulfoxide ;  overnight, 75 °C; 75 °C → rt
2.2 Solvents: Methanol ;  overnight, rt
المراجع
High-Potency Phenylquinoxalinone Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activators
Son, Jung-Ho; et al, Journal of Medicinal Chemistry, 2017, 60(6), 2401-2410

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Methanol ;  2 h, reflux
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  rt
المراجع
Chiral β-diketonate ligands of 'pseudo planar chiral' topology: enantioselective synthesis and transition metal complexation
Bocknack, Brian M.; et al, Tetrahedron, 2005, 61(26), 6266-6275

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
المراجع
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Methyl 2-(3-bromophenyl)-2-oxoacetate Raw materials

Methyl 2-(3-bromophenyl)-2-oxoacetate Preparation Products

مقالات موصى بها

الموردين الموصى بهم
BIOOKE MICROELECTRONICS CO.,LTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan Comings Biotechnology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Wuhan Comings Biotechnology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Suzhou Genelee Bio-Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة